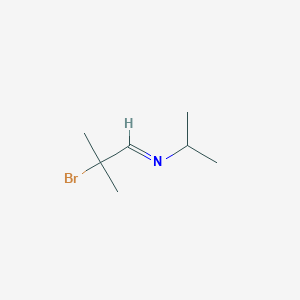![molecular formula C9H11ClS B14676765 1-Chloro-2-[(propan-2-yl)sulfanyl]benzene CAS No. 34560-82-2](/img/structure/B14676765.png)
1-Chloro-2-[(propan-2-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[(propan-2-yl)sulfanyl]benzene is an organic compound with the molecular formula C9H11ClS It is a derivative of benzene, where a chlorine atom and an isopropylthio group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(propan-2-yl)sulfanyl]benzene typically involves the chlorination of 2-[(propan-2-yl)sulfanyl]benzene. This can be achieved through electrophilic aromatic substitution, where chlorine gas (Cl2) is used as the chlorinating agent in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[(propan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Hydroxy derivatives, amine derivatives
Scientific Research Applications
1-Chloro-2-[(propan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development and as a probe for studying biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(propan-2-yl)sulfanyl]benzene involves its interaction with molecular targets through covalent bonding. The chlorine atom and the isopropylthio group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Chloro-2-[(propan-2-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Chloro-2-[(methylthio)benzene]: Similar structure but with a methylthio group instead of an isopropylthio group.
1-Bromo-2-[(propan-2-yl)sulfanyl]benzene: Similar structure but with a bromine atom instead of a chlorine atom.
2-Chloro-1-[(propan-2-yl)sulfanyl]benzene: Similar structure but with different substitution positions.
Properties
CAS No. |
34560-82-2 |
|---|---|
Molecular Formula |
C9H11ClS |
Molecular Weight |
186.70 g/mol |
IUPAC Name |
1-chloro-2-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClS/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
InChI Key |
CYRJYUNQQWXHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
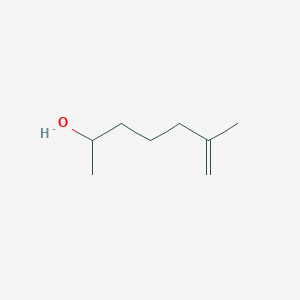
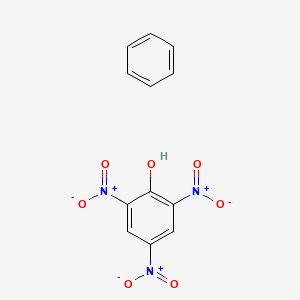
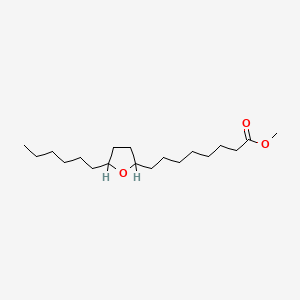
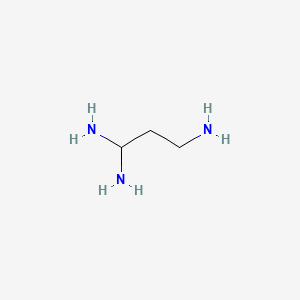

![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)
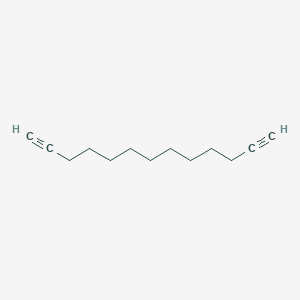
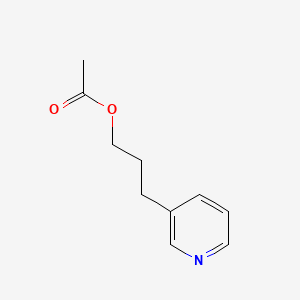
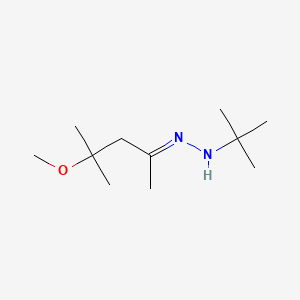
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
